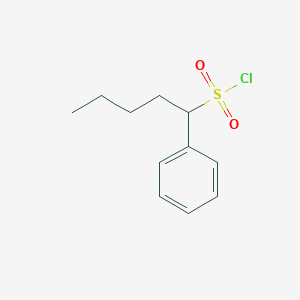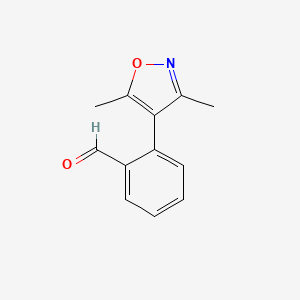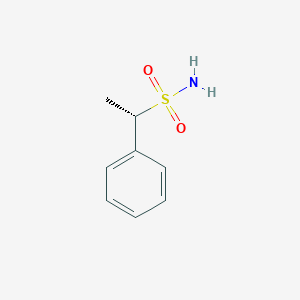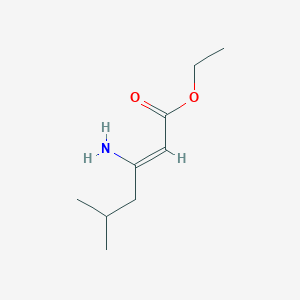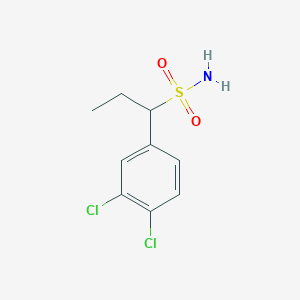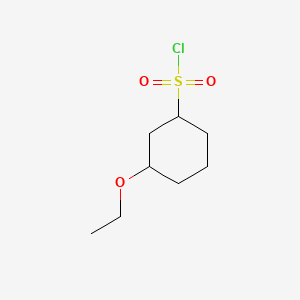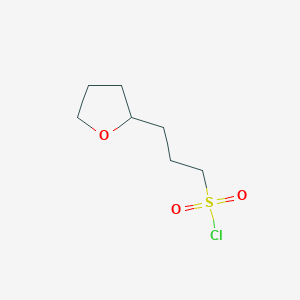
tert-butyl N-(2,5-dimethyl-4-piperidyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a piperidine ring substituted with two methyl groups and a tert-butyl carbamate group.
Preparation Methods
The synthesis of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate can be achieved through several routes. One common method involves the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired carbamate product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include mild acids or bases, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include N-oxides, amines, and substituted carbamates.
Scientific Research Applications
tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate involves its role as a protecting group. The carbamate group can be cleaved under acidic or basic conditions, releasing the free amine. This property is exploited in organic synthesis to protect amines during multi-step reactions and then remove the protecting group at the desired stage . The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the cleavage of the carbamate group.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate include:
tert-Butyl N-(2,2-dimethylpiperidin-4-yl)carbamate: Similar structure but with different methyl group positions.
tert-Butyl N-(5,5-dimethylpiperidin-3-yl)carbamate: Another structural isomer with different substitution patterns.
tert-Butyl N-(1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate: Contains a benzyl group instead of methyl groups.
The uniqueness of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate lies in its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-8-7-13-9(2)6-10(8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) |
InChI Key |
RXAQOLMDSYHIER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


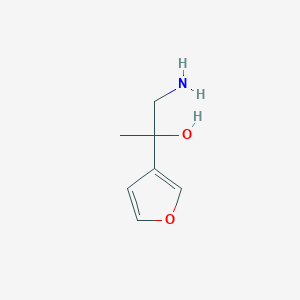
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
